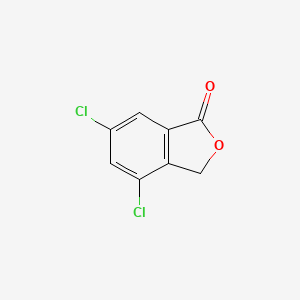
Methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate is an organic compound characterized by a seven-membered ring with alternating double bonds and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cycloheptatriene derivatives with methylating agents in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound.
化学反応の分析
Types of Reactions: Methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
科学的研究の応用
Methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects aims to develop new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes.
類似化合物との比較
1-Methyl-1-boracyclohepta-2,4,6-triene: This compound shares a similar ring structure but contains a boron atom, which imparts different chemical properties.
Methylcyclohexene: Although structurally simpler, this compound is used in similar applications and undergoes comparable chemical reactions.
Uniqueness: Methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate is unique due to its combination of a seven-membered ring with alternating double bonds and a carboxylate ester group. This structure provides distinct reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
52433-02-0 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate |
InChI |
InChI=1S/C10H12O2/c1-10(9(11)12-2)7-5-3-4-6-8-10/h3-8H,1-2H3 |
InChIキー |
RYXCNMKEGVVHCJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC=CC=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


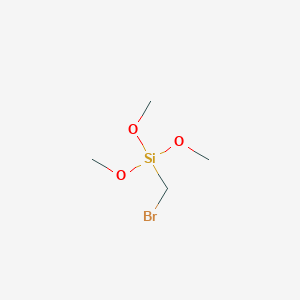
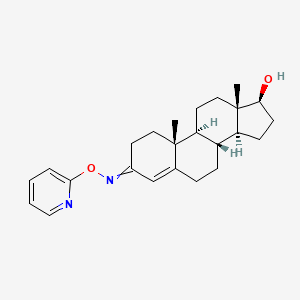
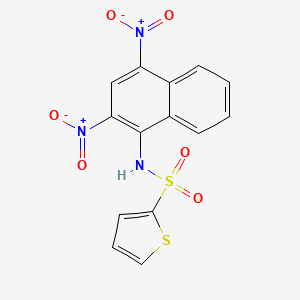
![2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide](/img/structure/B14644503.png)
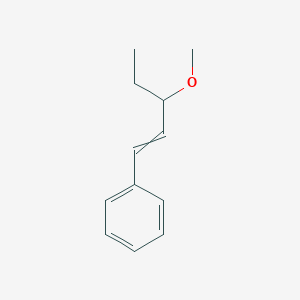
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14644522.png)
![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)
![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)
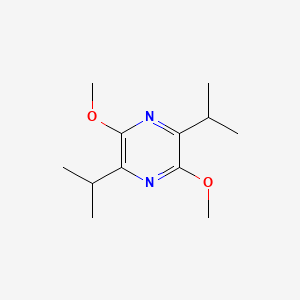
![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)
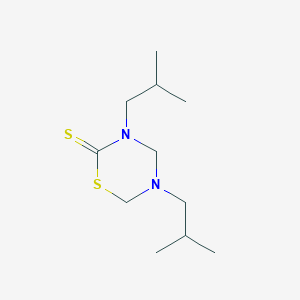

![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)
